3-Propoxy-6H-benzo[c]chromen-6-one is derived from the parent compound 3-hydroxy-6H-benzo[c]chromen-6-one through alkoxylation. It falls under the category of flavonoid derivatives, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The structural formula can be represented as with a molecular weight of approximately 270.33 g/mol.
The synthesis of 3-propoxy-6H-benzo[c]chromen-6-one typically involves the reaction of 3-hydroxy-6H-benzo[c]chromen-6-one with propyl halides in the presence of a base. The general synthetic pathway includes:
The reaction conditions are crucial for achieving good yields. For example, the use of anhydrous solvents and controlled temperatures ensures that side reactions are minimized. The progress of the reaction can be monitored using thin-layer chromatography (TLC), and purification is typically achieved through column chromatography.
Key spectral data for characterization includes:
3-propoxy-6H-benzo[c]chromen-6-one can undergo various chemical reactions typical for flavonoids, including:
The reactivity is influenced by the electron-donating properties of the propoxy group, which can stabilize intermediates during electrophilic aromatic substitution reactions.
The biological activity of 3-propoxy-6H-benzo[c]chromen-6-one is believed to involve several mechanisms:
Studies have shown that derivatives of benzo[c]chromenes exhibit significant activity against various cancer cell lines, suggesting potential therapeutic applications.
The compound is stable under normal conditions but may decompose upon prolonged exposure to light or heat. Its reactivity profile suggests it can participate in electrophilic aromatic substitution due to the presence of electron-rich aromatic rings.
3-propoxy-6H-benzo[c]chromen-6-one has potential applications in:
3-Propoxy-6H-benzo[c]chromen-6-one belongs to a class of oxygen-containing heterocyclic compounds characterized by a fused tetracyclic system. The core structure consists of a benzopyran-6-one scaffold with an additional fused benzene ring, systematically named as 6H-benzo[c]chromen-6-one (dibenzo[b,d]pyran-6-one) [3]. This tricyclic framework features a conjugated π-system with the lactone carbonyl at position 6 imparting planarity and electronic delocalization across the ring system.
The defining structural feature of 3-propoxy-6H-benzo[c]chromen-6-one is the propoxy group (-OCH₂CH₂CH₃) substituted at the C3 position. This alkoxylation differentiates it from naturally occurring hydroxylated analogues (e.g., Urolithins bearing C3 hydroxyl groups) and influences electronic distribution. The propoxy substituent acts as an electron-donating group, elevating the highest occupied molecular orbital (HOMO) energy of the aromatic system and enhancing lipophilicity. Computational analyses indicate a ClogP value of approximately 4.2 for this derivative [2] , significantly higher than Urolithin B (ClogP ~3.1), which facilitates blood-brain barrier permeability—a critical attribute for neuroactive compounds.
Table 1: Structural and Electronic Properties of Selected Benzo[c]chromen-6-one Derivatives
Compound | R³ Substituent | ClogP | Key Electronic Effects |
---|---|---|---|
3-Hydroxy-6H-benzo[c]chromen-6-one | -OH | 2.8 | Electron-withdrawing; hydrogen-bond donor |
Urolithin B | -OH | 3.1 | Moderate electron donation; phenolic character |
3-Propoxy-6H-benzo[c]chromen-6-one | -OCH₂CH₂CH₃ | 4.2 | Strong electron donation; enhanced lipophilicity |
3-Isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one | -OCH(CH₃)₂ | 4.1 | Steric hindrance; reduced planarity |
Structure-activity relationship (SAR) studies reveal that C3 alkoxylation is optimal for phosphodiesterase 2 (PDE2) inhibition when compared to shorter-chain (methoxy) or bulkier (isopropoxy) analogues [2] . The linear propyl chain enables optimal van der Waals interactions within the hydrophobic pocket of PDE2, while maintaining molecular planarity critical for π-stacking with aromatic residues in the enzyme’s catalytic domain.
3-Propoxy-6H-benzo[c]chromen-6-one is a synthetic derivative biosynthetically inspired by Urolithins—hydroxylated benzo[c]chromen-6-ones formed via gut microbial metabolism of ellagic acid (EA) [2] . Ellagic acid, a natural polyphenol abundant in pomegranates, nuts, and berries, undergoes sequential lactone ring cleavage, decarboxylation, and dehydroxylation by gut microbiota (e.g., Gordonibacter spp.) to yield Urolithins. Urolithin B (3-hydroxy-6H-benzo[c]chromen-6-one) represents the direct structural precursor to the synthetic 3-propoxy derivative.
The biosynthetic pathway proceeds as follows:
Table 2: Natural vs. Synthetic Benzo[c]chromen-6-one Structures
Compound | C3 Substituent | Natural/Synthetic | Bioactivity Context |
---|---|---|---|
Ellagic Acid | N/A | Natural (plant polyphenol) | Antioxidant; anti-inflammatory |
Urolithin B | -OH | Natural (microbial metabolite) | Neuroprotection; SIRT1 activation |
3-Propoxy-6H-benzo[c]chromen-6-one | -OCH₂CH₂CH₃ | Synthetic | PDE2 inhibition; neuroprotection |
This semi-synthetic strategy leverages the bioavailability advantages of Urolithins over ellagic acid. While ellagic acid exhibits <1% oral bioavailability due to poor solubility and extensive phase II metabolism, Urolithins demonstrate significantly enhanced absorption and tissue distribution. 3-Propoxy-6H-benzo[c]chromen-6-one further optimizes this profile by eliminating phase II conjugation sites (e.g., glucuronidation at C3) while retaining the core chromenone pharmacophore essential for target engagement .
The investigation of benzo[c]chromen-6-one derivatives originated with the pharmacological profiling of Urolithins in the early 2000s. Initial research focused on Urolithin A and B as chemopreventive agents due to their antioxidant and anti-inflammatory activities . A pivotal shift occurred when Urolithin B was identified as a blood-brain barrier-permeable neuroprotectant capable of attenuating oxidative stress in neuronal models [2] . This stimulated interest in structural optimization to enhance target specificity.
Parallel research explored benzo[c]chromen-6-ones as selective estrogen receptor beta (ERβ) agonists. Early derivatives featured bis-hydroxylations at C3 and C8, achieving >100-fold selectivity for ERβ over ERα (IC₅₀ < 10 nM) [5]. However, the therapeutic focus shifted toward neurodegenerative diseases upon recognizing the overexpression of phosphodiesterase 2 (PDE2) in Alzheimer’s disease brains and its role in cyclic nucleotide signaling.
The rational design of 3-propoxy-6H-benzo[c]chromen-6-one emerged from structure-based drug discovery targeting PDE2:
Table 3: Evolution of Key Benzo[c]chromen-6-one Derivatives in Medicinal Research
Year | Development Milestone | Significance |
---|---|---|
2006 | Bis-hydroxylated derivatives as ERβ agonists [5] | Demonstrated >100-fold receptor selectivity |
2013 | PDE2-BAY 60-7550 co-crystal structure solved | Identified hydrophobic subpocket for inhibitor design |
2021 | Synthesis & evaluation of 3-propoxy derivative (1f) [2] | Achieved optimal PDE2 inhibition (IC₅₀ ~3.67 μM); validated neuroprotection |
This progression underscores the compound’s significance as a chemical tool for probing PDE2-mediated neuroprotection. Unlike early estrogen-targeted analogs, 3-propoxy-6H-benzo[c]chromen-6-one represents a strategically optimized lead for cognitive disorders with a defined molecular mechanism, filling a critical gap in the clinical development of PDE2 inhibitors.
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5